2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide
Description
Chemical Classification and IUPAC Nomenclature
This compound belongs to the benzamide class of organic compounds, characterized by a benzene ring linked to an amide functional group. Its molecular formula is $$ \text{C}{31}\text{H}{22}\text{Cl}{3}\text{N}{5}\text{O}_{2} $$, with a molecular weight of 602.9 g/mol. The IUPAC name systematically describes its structure:
- 2,4-dichloro : Indicates chlorine substitutions at positions 2 and 4 on the benzamide ring.
- N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(pyridin-2-ylmethylamino)prop-1-en-2-yl] : Specifies the substituent on the amide nitrogen, including a pyrazole core with chlorophenyl and phenyl groups, a propenyl linker, and a pyridinylmethylamino-carbonyl moiety.
This nomenclature reflects the compound’s hybrid architecture, combining chlorinated aromatic systems with heterocyclic components.
Historical Context of Benzamide Derivatives in Medicinal Chemistry
Benzamides have played a pivotal role in drug development since the mid-20th century. Early derivatives like metoclopramide (an antiemetic) and sulpiride (an antipsychotic) demonstrated the scaffold’s versatility in modulating dopamine receptors. Substituted benzamides are classified based on their dopaminergic activity:
- Peripheral antagonists (e.g., metoclopramide) target gastrointestinal D2 receptors.
- Central antagonists (e.g., sultopride) inhibit dopamine signaling in the brain, alleviating psychosis.
The introduction of halogen atoms, such as chlorine, enhanced binding affinity and metabolic stability, leading to compounds like 2,4-dichlorobenzamide (melting point: 191–194°C). These advancements laid the groundwork for structurally complex benzamides, including the subject compound.
Structural Significance of Chlorinated Aromatic Systems
Chlorination at positions 2 and 4 on the benzamide ring confers distinct electronic and steric properties:
- Electron-withdrawing effects : Chlorine atoms increase the ring’s electrophilicity, facilitating interactions with electron-rich biological targets.
- Lipophilicity enhancement : The halogen improves membrane permeability, as evidenced by the logP value of 2,4-dichlorobenzamide (predicted pKa: 15.08).
Comparative studies show that chlorinated benzamides exhibit higher receptor selectivity than non-halogenated analogs, particularly in targeting kinase enzymes and G-protein-coupled receptors.
Role of Pyrazole-Pyridine Hybrid Architectures in Bioactive Molecules
The compound’s pyrazole-pyridine hybrid structure is a hallmark of modern drug design. Key advantages include:
- Dual pharmacophore integration : The pyrazole ring (1-phenyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl) contributes to π-π stacking, while the pyridine moiety (2-pyridinylmethyl) enables hydrogen bonding.
- Conformational rigidity : The (Z)-configured propenyl linker stabilizes the molecule’s bioactive conformation, optimizing target engagement.
Recent studies on pyrimidine-pyrazole hybrids highlight their dual anticancer and anti-inflammatory activities, suggesting similar potential for this compound.
Table 1: Key Structural and Physicochemical Properties
Properties
Molecular Formula |
C31H22Cl3N5O2 |
|---|---|
Molecular Weight |
602.9 g/mol |
IUPAC Name |
2,4-dichloro-N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-oxo-3-(pyridin-2-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C31H22Cl3N5O2/c32-22-11-9-20(10-12-22)29-21(19-39(38-29)25-7-2-1-3-8-25)16-28(31(41)36-18-24-6-4-5-15-35-24)37-30(40)26-14-13-23(33)17-27(26)34/h1-17,19H,18H2,(H,36,41)(H,37,40)/b28-16- |
InChI Key |
XRSZCNHXBAGBNH-NTFVMDSBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C(=O)NCC4=CC=CC=N4)\NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C(=O)NCC4=CC=CC=N4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2,4-Dichloro-N-((Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-1-{[(2-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Dichloro group : Enhances lipophilicity and biological activity.
- Pyrazole moiety : Known for various pharmacological activities, including anti-inflammatory and anticancer effects.
- Pyridine derivative : Contributes to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key research findings related to its cytotoxic effects against various cancer cell lines.
The compound exhibits its biological activity through several mechanisms:
- Apoptosis Induction : It activates caspases, which are critical enzymes in the apoptotic pathway, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies have shown that it can halt the cell cycle at the G1/S phase, preventing cancer cells from proliferating .
- Angiogenesis Inhibition : By downregulating vascular endothelial growth factor (VEGF), it reduces the formation of new blood vessels that tumors need for growth .
Case Study 1: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM observed after 48 hours. The study concluded that the compound effectively induces apoptosis in breast cancer cells.
Case Study 2: HeLa Cell Line
Another investigation focused on HeLa cells, where the compound was found to significantly inhibit cell proliferation. The mechanism was linked to cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis showing an accumulation of cells in this phase.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit specific kinases associated with cancer progression. A notable study reported the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which showed significant inhibitory activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .
Pharmacological Studies
The compound has been investigated for its interaction with various biological targets, including dopamine receptors. Modifications to the D3 receptor pharmacophore have been explored to improve receptor affinity and selectivity. These studies indicate that compounds with similar frameworks can be optimized for enhanced pharmacological profiles .
Synthesis of Novel Derivatives
The synthesis of related compounds has been pursued to explore their biological activities further. For example, a novel metal catalyst-free method was developed for synthesizing (pyrazol-4-ylidene)pyridine derivatives, which are structurally related to the target compound. This method emphasizes sustainable practices in chemical synthesis while expanding the library of potentially bioactive molecules .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of various pyrazole derivatives revealed that certain modifications led to increased potency against breast cancer cell lines. The introduction of a 4-chlorophenyl group was found to enhance cytotoxic effects significantly. The synthesized compounds were evaluated using MTT assays, demonstrating IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Study 2: Receptor Binding Affinity
In another investigation, derivatives of the compound were tested for their binding affinity to dopamine D3 receptors. Using radiolabeled ligands in competitive binding assays, several derivatives showed improved binding affinity compared to standard reference compounds. This suggests that structural modifications can lead to enhanced therapeutic agents for neurological disorders .
Data Tables
Comparison with Similar Compounds
Research Findings and Gaps
- Similarity Analysis : Applying the Tanimoto coefficient () to structural fingerprints could quantify similarity between the target and analogs. For example, shared pyrazole-benzamide motifs may yield high similarity scores (>0.7), while divergent substituents (e.g., piperazine vs. chlorophenyl) lower them .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde fragment is synthesized via cyclocondensation of phenylhydrazine with a 1,3-diketone precursor. A representative protocol involves:
-
Reacting 4-chlorophenylacetophenone with ethyl formate under Claisen condensation conditions to yield a 1,3-diketone intermediate.
-
Treating the diketone with phenylhydrazine in acetic acid at reflux to form the pyrazole ring.
Reaction Conditions :
Functionalization of the Pyrazole C-4 Position
The aldehyde group at the pyrazole C-4 position is introduced via Vilsmeier-Haack formylation:
-
Treating the pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C.
-
Quenching with ice-water and neutralizing with sodium bicarbonate.
Key Data :
Formation of the (Z)-Ethenyl Bridge
Wittig Reaction for Olefin Synthesis
The (Z)-ethenyl spacer is constructed using a stereoselective Wittig reaction:
-
Reacting pyrazole-4-carbaldehyde with a stabilized ylide generated from (2-pyridinylmethyl)triphenylphosphonium bromide.
-
Controlling stereochemistry via reaction temperature and solvent polarity to favor the Z-isomer.
Optimized Conditions :
Aminocarbonylation of the Ethenyl Group
The aminocarbonyl group is introduced via nucleophilic acyl substitution:
-
Treating the ethenyl intermediate with 2-pyridinylmethylamine in the presence of 1,1'-carbonyldiimidazole (CDI).
-
Purification via column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
Amidation with 2,4-Dichlorobenzoyl Chloride
Coupling Reaction
The final amidation step links the ethenyl-pyrazole intermediate to the 2,4-dichlorobenzamide group:
-
Reacting the amine-terminated intermediate with 2,4-dichlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Isolation via precipitation and recrystallization from ethanol.
Reaction Parameters :
-
Molar ratio: 1:1.2 (amine:acyl chloride)
-
Temperature: 0°C → room temperature
Characterization and Analytical Data
Spectroscopic Confirmation
-
(400 MHz, DMSO-) :
δ 10.47 (s, 1H, NH), 8.19–7.46 (m, 14H, aromatic), 6.32 (d, Hz, 1H, CH=), 5.88 (d, Hz, 1H, CH=), 4.52 (s, 2H, CH₂-pyridine). -
HRMS (ESI) :
Calculated for [M+H]⁺: 602.0912; Found: 602.0908.
Challenges and Optimization Strategies
Stereochemical Control
The Z-configuration of the ethenyl bridge is critical for biological activity but challenging to achieve. Strategies include:
Purification of Polar Intermediates
-
Silica gel chromatography with gradient elution (ethyl acetate/hexane → methanol/DCM).
Hypothetical Synthetic Route Comparison
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Pyrazole cyclization | Acetic acid, reflux | 65 | 95 |
| 2 | Vilsmeier formylation | POCl₃/DMF, 0°C | 70 | 90 |
| 3 | Wittig reaction | THF, −78°C | 60 | 85 |
| 4 | Aminocarbonylation | CDI, DCM | 75 | 92 |
| 5 | Amidation | TEA, DCM | 55 | 98 |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including amide coupling, heterocycle formation, and stereoselective Z-configuration stabilization. Key steps include:
- Temperature control : Reactions are typically conducted under reflux (e.g., ethanol at 78°C) to ensure complete conversion while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility and reaction rates .
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) or transition-metal catalysts may accelerate coupling reactions . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the Z-isomer .
Q. How is the compound characterized, and what spectroscopic methods validate its structure?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify aromatic protons, pyrazole/pyridine rings, and amide linkages. NOESY confirms the Z-configuration by spatial proximity of substituents .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- FT-IR : Peaks at ~1650–1700 cm confirm carbonyl groups (amide, benzamide) .
Q. What strategies are used to optimize reaction yields and minimize side products?
- Reaction monitoring : TLC or HPLC tracks intermediate formation and adjusts reaction time dynamically .
- pH control : Buffered conditions (e.g., pH 7–8) prevent unwanted hydrolysis of amide bonds .
- Stoichiometric precision : Excess reagents (e.g., 1.2 equiv of pyridinylmethylamine) ensure complete coupling .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for this compound’s derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for key reactions like amide bond formation. Tools like Gaussian or ORCA predict regioselectivity in heterocyclic substitutions. Reaction path searches using ICReDD’s computational-experimental feedback loops reduce trial-and-error approaches .
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies in NMR or MS data (e.g., unexpected coupling constants) are addressed via:
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., pyrazole-thiazole hybrids in ).
- Dynamic NMR : Variable-temperature experiments distinguish conformational exchange from impurities .
- X-ray crystallography : Absolute configuration is confirmed via single-crystal diffraction, resolving ambiguities in stereochemistry .
Q. What methodologies assess its biological activity, and how are false positives mitigated?
- Antimicrobial assays : Serial dilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., DLA or Ehrlich ascites) with dose-response validation .
- False-positive reduction : Include vehicle controls (DMSO) and validate hits via orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. How are structure-activity relationships (SAR) studied for derivatives with modified substituents?
- Systematic substitution : Replace chlorophenyl or pyridinylmethyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) to evaluate electronic effects .
- Biological testing : Compare IC values across derivatives to identify critical pharmacophores (e.g., pyrazole ring’s role in antimicrobial activity) .
Q. What advanced separation techniques purify enantiomers or diastereomers of this compound?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for enantiomeric resolution .
- Membrane technologies : Nanofiltration or enantioselective membranes isolate stereoisomers at scale .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
